The synthesis of RAT1 protein typically involves recombinant DNA technology. The gene encoding RAT1 is cloned into an expression vector, which is then introduced into a suitable host organism (commonly Escherichia coli or yeast). Following expression, the protein can be purified using techniques such as affinity chromatography or size-exclusion chromatography.
The purification process often includes:
RAT1 forms a complex with two other proteins: Rai1 and Rtt103. This complex has been analyzed using cryo-electron microscopy, revealing a tetrameric structure consisting of two RAT1-Rai1 heterodimers. The architecture allows RAT1 to interact effectively with RNA polymerase II during transcription termination .
Cryo-EM studies have provided structural insights at resolutions around 3.5 Å, showcasing how RAT1 binds to RNA and interacts with RNAPII. The binding sites overlap with those of transcription elongation factors, indicating a sophisticated mechanism for regulating transcription termination .
RAT1 catalyzes the degradation of RNA by hydrolyzing phosphodiester bonds in RNA molecules. This reaction is crucial for removing excess RNA transcripts that may arise during transcription.
The enzymatic activity of RAT1 is dependent on its interaction with Rai1, which enhances its exoribonuclease function. The process involves recognizing monophosphorylated RNA ends generated after pre-mRNA cleavage and digesting the RNA in a 5' to 3' direction until it catches up with the transcription machinery .
The mechanism by which RAT1 functions involves several key steps:
Studies indicate that RAT1's activity is not only crucial for termination but also influences splicing by degrading unspliced transcripts. This dual role highlights its importance in maintaining mRNA integrity within the cell .
RAT1 is a protein composed of approximately 700 amino acids, exhibiting a molecular weight around 80 kDa. It functions optimally at physiological pH (around 7.4) and temperature (approximately 30°C for yeast).
As an enzyme, RAT1 requires divalent metal ions (such as magnesium) for its catalytic activity. Its stability and function can be affected by various factors including ionic strength and temperature fluctuations .
RAT1 has several important applications in molecular biology:
The RAT1 protein (Ribonucleic Acid Trafficking 1) was first identified in Saccharomyces cerevisiae through genetic screens for mutants defective in nuclear RNA export. Temperature-sensitive rat1 mutants accumulated polyadenylated mRNA in the nucleus, leading to its initial designation as an RNA trafficking factor [1]. Subsequent studies revealed its intrinsic 5'→3' exoribonuclease activity and functional homology to the metazoan XRN2 exonuclease, prompting reclassification as a key nuclease in RNA metabolism [4]. The systematic name YOR048C in S. cerevisiae reflects its genomic coordinates, while aliases like HKE1 (Human K Homologous Exonuclease) and TAP1 (Termination-Associated Protein 1) denote species cross-complementation and functional roles [1]. The "torpedo model" of transcription termination established RAT1's mechanism of chasing RNA polymerase II (RNAPII) to dislodge it from DNA templates [4] [6].
RAT1/XRN2 orthologs exhibit remarkable evolutionary conservation across eukaryotes:
Table 1: Ortholog Conservation of RAT1/XRN2
Species | Gene Symbol | Protein Identity (%) | Functional Conservation |
---|---|---|---|
S. cerevisiae | RAT1 | 100 (Reference) | Nuclear RNA decay |
S. pombe | rat1 | 78 | Transcription termination |
H. sapiens | XRN2 | 68 | rRNA processing |
The gene structure is characterized by two conserved exoribonuclease domains (residues 1–390 and 590–751 in S. pombe) flanking a variable linker region [4] [7]. Orthologs share critical catalytic residues (e.g., D233/D235/E203 in S. pombe) and partner protein interfaces (e.g., Rai1 binding domain), underscoring functional conservation [4] [7]. In Komagataella phaffii, cryo-EM structures confirm identical quaternary organization of the Rat1-Rai1-Rtt103 termination complex relative to yeast and mammals [7].
RAT1 orchestrates diverse nuclear RNA processing events:
Table 2: Key Functional Roles of RAT1
Function | Molecular Mechanism | Consequence of Loss |
---|---|---|
Transcription Termination | 5'→3' degradation of cleaved RNA; RNAPII dissociation | RNAPII readthrough, nuclear RNA accumulation |
Splicing Coupling | Recruitment of NTC complex factors to introns | Unspliced transcript accumulation |
R-loop Resolution | RNase H-assisted termination at DNA-RNA hybrids | Genomic instability, TERRA accumulation |
Structurally, Rat1 forms a heterotetrameric complex ((Rat1-Rai1)₂) that docks at the RNAPII stalk via Rat1's N-terminal loop (residues 28–39). This binding reorients the RNA path toward Rat1's catalytic pocket, a conformation termed the "pre-termination state" [7]. The Rai1 cofactor stabilizes Rat1 and enhances degradation of structured RNAs [4].
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